molecular formula C19H16N4OS2 B2795951 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 681174-65-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No. B2795951
CAS RN: 681174-65-2
M. Wt: 380.48
InChI Key: XPSLWRBYQMNCIE-UHFFFAOYSA-N
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Description

“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as the compound , have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They help the body to release energy from carbohydrates during metabolism and also play a role in the synthesis of neurotransmitters, such as acetylcholine .

Analgesic and Anti-Inflammatory Activity

Thiazole compounds have been found to have analgesic and anti-inflammatory properties . This makes them useful in the treatment of conditions that cause pain and inflammation .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This makes them useful in the treatment of various infections caused by microbes and fungi .

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This makes them useful in the treatment of various viral infections .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . They have shown potent cytotoxicity against various human cancer cell lines .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . This makes them useful in the treatment of various neurological disorders .

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . This makes them useful in the treatment of conditions that require increased urine production .

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring other potential medicinal uses, and conducting further in vitro and in vivo studies to evaluate their efficacy and safety.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(13-5-6-14-17(11-13)25-12-20-14)22-7-9-23(10-8-22)19-21-15-3-1-2-4-16(15)26-19/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLWRBYQMNCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone

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